3,5-dichloro-2,6-dihydroxy-N-phenylbenzamide
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Overview
Description
3,5-Dichloro-2,6-dihydroxy-N-phenylbenzamide is an organic compound characterized by the presence of two chlorine atoms, two hydroxyl groups, and a phenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2,6-dihydroxy-N-phenylbenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an aryl amine in the presence of a solvent such as dimethylformamide (DMF) and a base like pyridine. The reaction is carried out under a nitrogen atmosphere and heated to 60°C for about 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2,6-dihydroxy-N-phenylbenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ, molecular oxygen, and iron (II) phthalocyanine as an electron-transfer mediator.
Reduction: Sodium borohydride (NaBH4) in a suitable solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,5-Dichloro-2,6-dihydroxy-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2,6-dihydroxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,5-Dichloro-2,6-dihydroxy-N-phenylbenzamide is unique due to the presence of both chlorine and hydroxyl groups on the benzamide core, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H9Cl2NO3 |
---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
3,5-dichloro-2,6-dihydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H9Cl2NO3/c14-8-6-9(15)12(18)10(11(8)17)13(19)16-7-4-2-1-3-5-7/h1-6,17-18H,(H,16,19) |
InChI Key |
DXPPRMJLWPGFAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O |
Origin of Product |
United States |
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